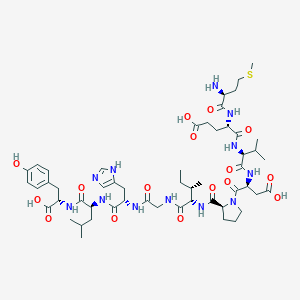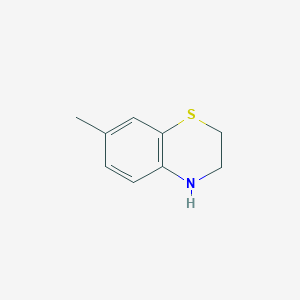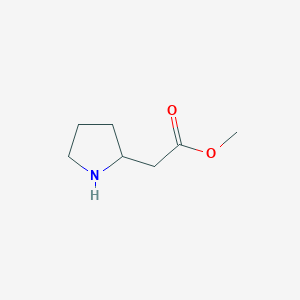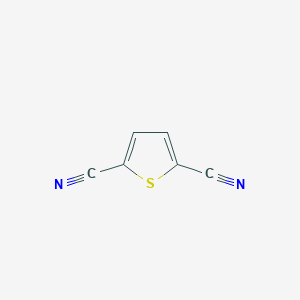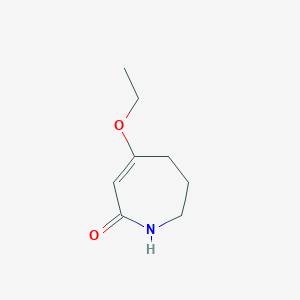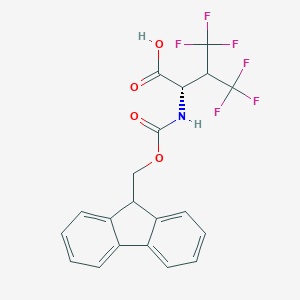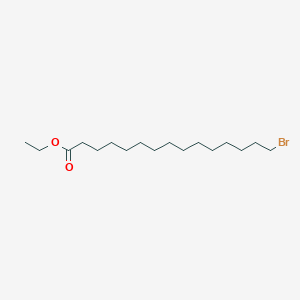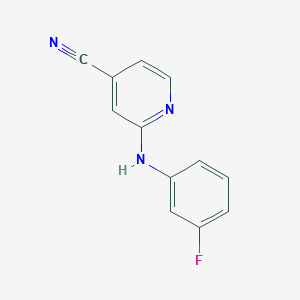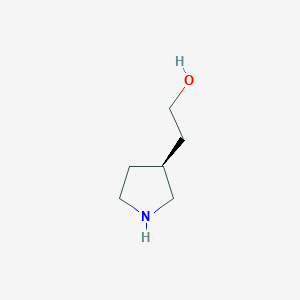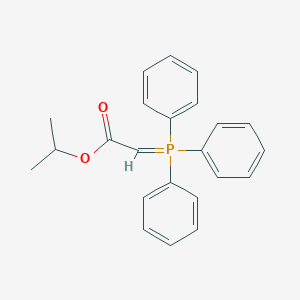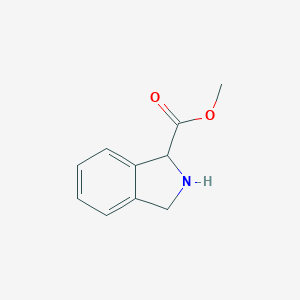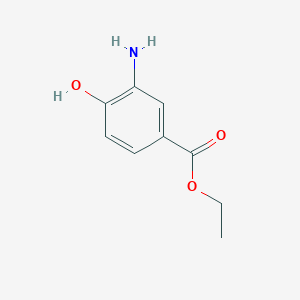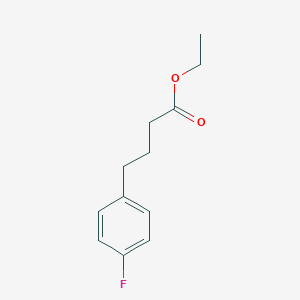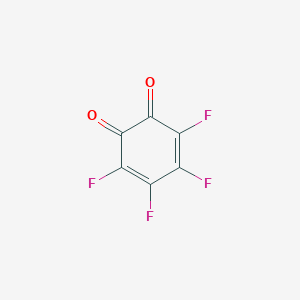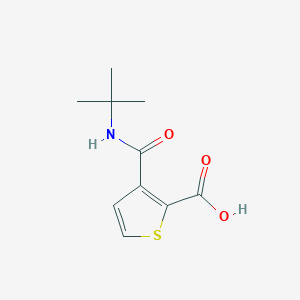
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid (TBTA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TBTA belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mécanisme D'action
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the peptidoglycan biosynthesis pathway. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been investigated for its potential antitumor activity, where it induces cell death in cancer cells by activating apoptosis pathways.
Effets Biochimiques Et Physiologiques
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further investigation. It has been reported to have moderate anti-inflammatory activity in animal models, where it reduces the production of pro-inflammatory cytokines. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been shown to have antioxidant activity, where it scavenges free radicals and protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has some limitations, including its low solubility in water, which can limit its use in aqueous-based experiments.
Orientations Futures
For 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid include the development of new antibacterial agents, the synthesis of novel organic materials, and the use of 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid as a ligand in coordination chemistry.
Méthodes De Synthèse
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid can be synthesized by the reaction of 3-bromo-thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been investigated as a building block for the synthesis of novel organic materials, such as conjugated polymers and small molecules for organic electronics. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions.
Propriétés
Numéro CAS |
135278-56-7 |
|---|---|
Nom du produit |
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid |
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
3-(tert-butylcarbamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)11-8(12)6-4-5-15-7(6)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Clé InChI |
LSUJLRQVWMDYLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
Synonymes |
2-[(tert-butylaMino)carbonyl]thiophene-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



